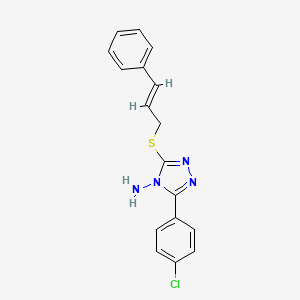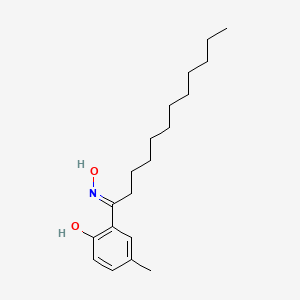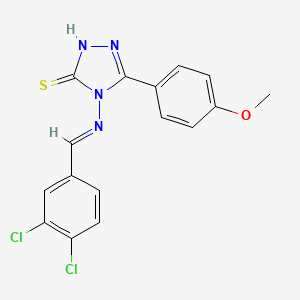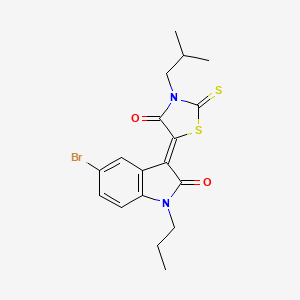
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: is a synthetic organic compound that belongs to the class of pyrrole derivatives. Its complex structure combines aromatic rings, heterocycles, and functional groups, making it intriguing for both medicinal and industrial purposes.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Pyridine Attachment:
Final Cyclization:
- While laboratory-scale synthesis is well-established, industrial production methods may involve continuous flow processes or large-scale batch reactions.
Chemical Reactions Analysis
Reactions::
Oxidation: Typically, reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine or methoxy group.
- Oxidation: Quinone derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted analogs.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
609793-58-0 |
|---|---|
Molecular Formula |
C30H23FN2O5 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H23FN2O5/c1-37-25-11-10-21(17-24(25)31)28(34)26-27(33(30(36)29(26)35)18-19-12-14-32-15-13-19)20-6-5-9-23(16-20)38-22-7-3-2-4-8-22/h2-17,27,34H,18H2,1H3/b28-26+ |
InChI Key |
LXBGPPLLTDMLRA-BYCLXTJYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)



![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
